molecular formula C17H19ClN2O2S B110468 2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine N,5-dioxide CAS No. 10404-90-7

2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine N,5-dioxide

Cat. No.: B110468
CAS No.: 10404-90-7
M. Wt: 350.9 g/mol
InChI Key: OJDQKXZCHZEEAO-UHFFFAOYSA-N
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Description

“2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine N,5-dioxide” is a chemical compound with the molecular formula C17H19ClN2O2S and a molecular weight of 350.9 g/mol. It is a derivative of phenothiazine .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, as it includes various functional groups. The structure is based on a phenothiazine core, which is a tricyclic compound that consists of two benzene rings joined by a sulfur and nitrogen-containing ring .

Scientific Research Applications

Antiviral Applications

Phenothiazines, including chlorpromazine and thioridazine, have shown antiviral activities against a range of RNA viruses. These compounds inhibit viral infection and replication processes, such as clathrin-dependent endocytosis and cell-cell fusion, making them potential candidates for antiviral drug development. However, further research on animal and human subjects is necessary to validate these findings and establish therapeutic applications (Otręba et al., 2020).

Anticancer Activity

Recent studies have highlighted the potential of phenothiazines, like fluphenazine, perphenazine, and prochlorperazine, in cancer treatment. These compounds demonstrate anticancer activities by affecting the cell cycle, proliferation, and apoptosis of cancer cells. They target drug efflux pumps and signaling pathways, reducing the viability of cancer cells and promoting apoptosis. Their sedative and antiemetic properties also offer an advantage as adjuvant therapy in managing chemotherapy side effects (Otręba & Kośmider, 2020).

Antibacterial and Antifungal Effects

Phenothiazines have been recognized for their antimicrobial activities, including effects against resistant strains of Mycobacterium tuberculosis. The concentration of these compounds within macrophages, where mycobacteria reside, suggests a potential role in treating tuberculosis, especially in cases resistant to conventional antibiotics. Thioridazine, in particular, is recommended for further study as an adjunct to standard tuberculosis treatment regimens (Amaral et al., 2001).

Mechanism of Action

Target of Action

The primary targets of 2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine N,5-dioxide, also known as ChlorpromazineN-OxideSulfoxide, are the D2 dopamine receptors and H1 histamine receptors . These receptors play a crucial role in the central nervous system, influencing behavior, mood, and cognition.

Mode of Action

ChlorpromazineN-OxideSulfoxide acts as an antagonist at its primary targets. It inhibits the D2 dopamine receptors, thereby reducing the effects of dopamine, a neurotransmitter that plays a significant role in reward and pleasure centers in the brain . It also antagonizes the H1 histamine receptors, which can lead to sedative effects .

Biochemical Pathways

By inhibiting the D2 dopamine and H1 histamine receptors, ChlorpromazineN-OxideSulfoxide impacts several biochemical pathways. It inhibits the calmodulin-dependent stimulation of cyclic nucleotide phosphodiesterase and nitric oxide synthase . This action can lead to changes in the levels of cyclic nucleotides and nitric oxide, affecting various cellular processes.

Pharmacokinetics

Similar compounds are known to have good absorption and distribution profiles, undergo hepatic metabolism, and are excreted in the urine .

Result of Action

The antagonistic action of ChlorpromazineN-OxideSulfoxide on D2 dopamine and H1 histamine receptors results in a variety of molecular and cellular effects. It can lead to sedative and antiemetic activity, and it has actions at all levels of the central nervous system, primarily at subcortical levels . It also demonstrates cytotoxic and antiproliferative activity against leukemic cells .

Action Environment

The action, efficacy, and stability of ChlorpromazineN-OxideSulfoxide can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other drugs or substances, and individual patient characteristics such as age, sex, and health status . .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine N,5-dioxide can be achieved through a multistep reaction pathway that involves the conversion of starting materials to intermediates and then to the final product. The key steps in this synthesis pathway include the synthesis of 3-(dimethylamino)propyl chloride, the synthesis of 2-chlorophenothiazine, and the final coupling of the two intermediates to form the target compound.", "Starting Materials": [ "Chloroform", "Sodium hydroxide", "Dimethylamine", "10H-phenothiazine-5,5-dioxide", "Thionyl chloride", "Ethanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Step 1: Synthesis of 3-(dimethylamino)propyl chloride", "- React dimethylamine with thionyl chloride in chloroform to form dimethylammonium chloride", "- Add 3-chloropropene to the dimethylammonium chloride and heat the mixture to 70°C for 6 hours", "- Extract the product with ethyl acetate and wash it with sodium bicarbonate and water", "- Dry the organic layer with anhydrous sodium sulfate and concentrate it under vacuum to obtain 3-(dimethylamino)propyl chloride", "Step 2: Synthesis of 2-chlorophenothiazine", "- Dissolve 10H-phenothiazine-5,5-dioxide in ethanol and add sodium hydroxide to the solution", "- Add thionyl chloride dropwise to the solution and reflux the mixture for 4 hours", "- Cool the reaction mixture and add hydrochloric acid to it", "- Extract the product with chloroform and wash it with sodium bicarbonate and water", "- Dry the organic layer with anhydrous sodium sulfate and concentrate it under vacuum to obtain 2-chlorophenothiazine", "Step 3: Coupling of intermediates", "- Dissolve 2-chlorophenothiazine and 3-(dimethylamino)propyl chloride in ethanol", "- Add sodium bicarbonate to the solution and reflux the mixture for 6 hours", "- Cool the reaction mixture and filter the precipitate", "- Wash the precipitate with ethanol and dry it under vacuum to obtain 2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine N,5-dioxide" ] }

CAS No.

10404-90-7

Molecular Formula

C17H19ClN2O2S

Molecular Weight

350.9 g/mol

IUPAC Name

3-(2-chloro-5-oxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide

InChI

InChI=1S/C17H19ClN2O2S/c1-20(2,21)11-5-10-19-14-6-3-4-7-16(14)23(22)17-9-8-13(18)12-15(17)19/h3-4,6-9,12H,5,10-11H2,1-2H3

InChI Key

OJDQKXZCHZEEAO-UHFFFAOYSA-N

SMILES

CN(C)CCC[N+]1(C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl)[O-]

Canonical SMILES

C[N+](C)(CCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl)[O-]

Synonyms

N-Dioxide Chlorpromazine-5;  2-Chloro-10-[3-(dimethylamino)propyl]-phenothiazine N,5-Dioxide;  2-Chloro-N,N-dimethyl-10H-phenothiazine-10-propanamine N,5-Dioxide; 

Origin of Product

United States

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